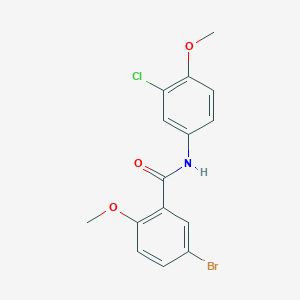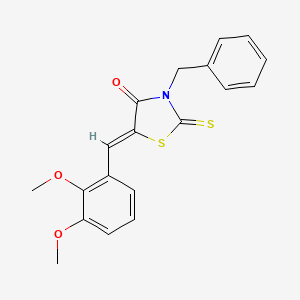
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide, also known as BCI-121, is a chemical compound that has shown potential in scientific research. It is a benzamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. PKC is an enzyme that plays a role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to increase the levels of acetylated histones, which can lead to changes in gene expression. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide in lab experiments is its potential in treating various diseases. It has been shown to have anticancer and neuroprotective properties, which can be useful in developing new treatments for cancer and neurodegenerative diseases. However, one limitation of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Orientations Futures
There are several future directions for studying 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action. Understanding how this compound works can lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to study the potential side effects of this compound. This can help determine its safety and efficacy in treating various diseases. Finally, future research can focus on developing new derivatives of this compound that have improved properties such as increased potency and selectivity.
Méthodes De Synthèse
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with 5-bromo-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields this compound. The compound can be further purified using column chromatography to obtain a pure product.
Applications De Recherche Scientifique
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide has been studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties that can prevent the degeneration of neurons.
Propriétés
IUPAC Name |
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(16)7-11(13)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIWKSYRKIFJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6102075.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B6102089.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)

![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)

![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)